1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Description
1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative characterized by a 5-oxopyrrolidine core substituted with a carboxylic acid group at position 3 and a 3-ethylphenyl moiety at position 1.
Properties
IUPAC Name |
1-(3-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-9-4-3-5-11(6-9)14-8-10(13(16)17)7-12(14)15/h3-6,10H,2,7-8H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDGGOFJVGYIEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207858 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-ethylphenyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63674-69-1 | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-ethylphenyl)-5-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63674-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinecarboxylic acid, 1-(3-ethylphenyl)-5-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-ethylbenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization and oxidation steps to yield the desired product. The reaction conditions often involve the use of catalysts such as azobisisobutyronitrile (AIBN) and solvents like 1-propanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid has shown potential as a scaffold for developing new pharmaceuticals. Its derivatives are being explored for their biological activities, including:
- Antimicrobial Activity : Studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For example, a derivative was found to have a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli .
- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. IC50 values were reported between 10 to 30 µM for different tumor cell lines, indicating effective cytotoxicity .
Neuropharmacology
The compound is being investigated for its effects on neuropeptide systems, particularly those involved in stress response and appetite regulation. Antagonists derived from this compound may hold promise for treating metabolic disorders and alcohol addiction through modulation of neuropeptide signaling pathways .
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of related compounds, with findings suggesting that modifications to the pyrrolidine structure can enhance efficacy against seizures. For instance, certain derivatives exhibited comparable anticonvulsant activity to established drugs without significant toxicity .
Antimicrobial Efficacy Study
A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various halogenated compounds, including derivatives of this compound. The results indicated effective inhibition of bacterial growth through mechanisms involving disruption of cell wall synthesis.
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxic Effects Analysis
In a comprehensive analysis involving multiple cancer cell lines, researchers assessed the cytotoxicity of this compound and its derivatives. The study highlighted that certain compounds induced apoptosis in cancer cells, suggesting potential therapeutic applications.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15 |
| HeLa (Cervical cancer) | 20 |
| A549 (Lung cancer) | 25 |
Mechanism of Action
The mechanism of action of 1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological activity of 5-oxopyrrolidine-3-carboxylic acid derivatives is highly dependent on the substituents at the phenyl ring. Below is a comparative analysis of key analogs:
Physicochemical Properties
Research Findings and Methodologies
Antioxidant Screening
- DPPH Assay : 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one showed 50% radical scavenging at 25 µM, outperforming ascorbic acid .
- Reducing Power Assay : Derivatives with free carboxylic acid groups (e.g., Compound 6) exhibited optical density values >1.5, indicating strong electron-donating capacity .
Biological Activity
1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Biological Activity Overview
The biological activity of this compound has been primarily characterized through its interactions with various biological targets. The compound exhibits antimicrobial , anticancer , and anticonvulsant properties, making it a candidate for further pharmacological development.
Antimicrobial Activity
Research indicates that derivatives of 5-oxopyrrolidine compounds, including this compound, demonstrate activity against Gram-positive bacteria. A study utilizing broth microdilution techniques revealed that certain derivatives possess significant antibacterial properties, which could be attributed to their ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity .
Table 1: Antimicrobial Activity of 5-Oxopyrrolidine Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| This compound | Staphylococcus aureus | <64 | Moderate |
| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Streptococcus pneumoniae | <32 | High |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro using human lung adenocarcinoma (A549) cell lines. The results showed that the compound reduces cell viability in a concentration-dependent manner, suggesting its potential as an anticancer agent. Comparisons with standard chemotherapeutics like cisplatin indicated that the compound exhibits comparable or enhanced efficacy at specific concentrations .
Table 2: Anticancer Activity Against A549 Cells
| Compound | Concentration (µM) | Viability (%) | Comparison to Cisplatin (%) |
|---|---|---|---|
| This compound | 100 | 63.4 | Lower |
| Cisplatin | 10 | 50.0 | N/A |
The mechanism by which this compound exerts its biological effects is believed to involve modulation of specific enzymes and receptors. For instance, it may inhibit enzymes involved in inflammatory pathways or interfere with cellular signaling mechanisms associated with cancer proliferation .
Anticonvulsant Activity
Preliminary studies have also suggested anticonvulsant properties for this compound. In animal models, certain derivatives demonstrated effective seizure control without significant motor impairment or liver toxicity, indicating a favorable safety profile .
Table 3: Anticonvulsant Efficacy in Animal Models
| Compound | ED50 (mg/kg) | Motor Impairment | Liver Toxicity |
|---|---|---|---|
| This compound | 18.6 | None observed | None observed |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in treating various conditions:
- Antimicrobial Resistance : The compound's effectiveness against multidrug-resistant bacteria positions it as a candidate for developing new antibiotics.
- Cancer Treatment : Its ability to induce cytotoxicity in cancer cells suggests further investigation into its role as an adjunct therapy in oncology.
- Seizure Management : The anticonvulsant activity indicates potential for treating epilepsy or other seizure disorders.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(3-Ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid?
- Methodology :
-
Cyclocondensation : React 3-ethylaniline with itaconic acid in boiling water to form the pyrrolidinone core (see Scheme 1 in ).
-
Esterification : Use catalytic sulfuric acid for ester formation, followed by hydrolysis to yield the carboxylic acid derivative .
-
Heterocyclic Functionalization : Reflux intermediates like N'-arylidene derivatives with succinic anhydride in xylene for 5–7 hours, followed by recrystallization (e.g., ethanol) to isolate the product (Table 2 in ) .
- Key Data :
| Step | Reagents/Conditions | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| Cyclocondensation | Itaconic acid, H2O, reflux | 60–75 | 180–185 (dec.) |
| Esterification | H2SO4, ethanol | 85–90 | N/A |
| Succinic anhydride step | Xylene, 5–7 hours reflux | 70–80 | 210–215 |
Q. How is the compound characterized to confirm its structural integrity?
- Methodology :
-
Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., ethylphenyl group at N1) and carbonyl resonances (δ ~170–175 ppm for C5 ketone) .
-
Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 65.1%, H: 5.7%, N: 4.2%) .
-
Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB (for R/S configurations) .
- Advanced Techniques :
-
Single-Crystal X-ray Diffraction : Determine absolute stereochemistry (e.g., (3R)-configured derivatives in ) .
Advanced Research Questions
Q. How can diastereoselective synthesis of 5-oxopyrrolidine derivatives be achieved?
- Methodology :
-
Chiral Auxiliaries : Use (R)- or (S)-benzyl groups to induce stereochemistry at C3 during cyclization ( ).
-
Catalytic Asymmetric Synthesis : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to control the stereochemistry of the pyrrolidinone ring .
-
Dynamic Resolution : Optimize reaction conditions (e.g., solvent polarity, temperature) to favor one diastereomer via kinetic control .
- Case Study :
-
Methyl (2R*,3R*)-3-aryl derivatives were synthesized with >90% diastereomeric excess using p-toluenesulfonic acid in toluene at 0°C .
Q. What biological activities are associated with 5-oxopyrrolidine-3-carboxylic acid derivatives?
- Methodology :
-
Enzyme Inhibition Assays : Test interactions with pyrroline-5-carboxylate reductase 1 (PYCR1), a key enzyme in proline metabolism ( ).
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Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) to track distribution in cancer cell lines (e.g., HeLa) .
- Key Findings :
-
Derivatives with electron-withdrawing groups (e.g., -NO2) on the phenyl ring showed 50% PYCR1 inhibition at 10 µM .
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
- Methodology :
-
DFT Calculations : Optimize molecular geometries using Gaussian09 at the B3LYP/6-31G(d) level to simulate NMR shifts .
-
Solvent Effects : Re-run experiments in deuterated DMSO or CDCl3 to assess hydrogen bonding impacts on chemical shifts .
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2D NMR : Perform HSQC and HMBC to resolve overlapping signals (e.g., distinguishing C3 and C5 carbonyls) .
- Example :
-
Discrepancies in C=O peak assignments (δ 172 vs. 168 ppm) were resolved via HMBC correlations between C5 and H4 protons .
Data Analysis and Experimental Design
Q. What strategies optimize reaction yields for derivatives with bulky aryl substituents?
- Methodology :
-
Microwave-Assisted Synthesis : Reduce reaction time from 7 hours to 30 minutes while maintaining yields (e.g., 75% vs. 70% conventional) .
-
Protecting Groups : Introduce tert-butoxycarbonyl (Boc) groups to prevent steric hindrance during cyclization ( ).
- Data :
| Substituent | Conventional Yield (%) | Microwave Yield (%) |
|---|---|---|
| 4-Nitrophenyl | 65 | 70 |
| 3,5-Dimethylphenyl | 55 | 68 |
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Methodology :
-
Accelerated Stability Studies : Store samples in DMSO, ethanol, or water at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC .
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Lyophilization : Improve shelf-life by freeze-drying and storing under argon .
- Key Result :
-
Aqueous solutions degraded by 15% at 40°C but remained stable (<5% loss) in ethanol at 4°C .
Structural and Computational Studies
Q. What computational models predict the compound’s reactivity in nucleophilic acyl substitutions?
- Methodology :
-
Fukui Function Analysis : Calculate electrophilicity indices (ω) using Gaussian09 to identify reactive sites (e.g., C3 carboxylate) .
-
Molecular Dynamics : Simulate solvation effects in water/ethanol mixtures to model reaction pathways .
- Prediction :
-
The C3 carboxylate has higher electrophilicity (ω = 3.2 eV) than the C5 ketone (ω = 2.8 eV), favoring nucleophilic attacks at C3 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
